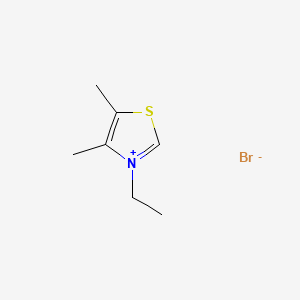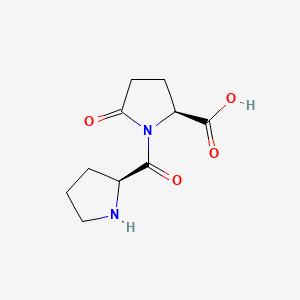
5-Oxo-1-L-prolyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Oxo-1-L-prolyl-L-proline can be synthesized through chemical methods, including ammonolysis and deprotection reactions . These methods involve the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial or plant fermentation . This biotechnological approach leverages the metabolic pathways of microorganisms or plants to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-1-L-prolyl-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups
Scientific Research Applications
5-Oxo-1-L-prolyl-L-proline has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms .
Biology: In biology, it is involved in the synthesis and metabolism of glutathione, a crucial antioxidant in cells . It also plays a role in the gamma-glutamyl cycle, which is essential for cellular detoxification .
Medicine: In medicine, this compound has been studied for its potential therapeutic effects, including its role in protecting cells from the cytotoxic effects of chemotherapy and radiation .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 5-oxo-1-L-prolyl-L-proline involves its role in the gamma-glutamyl cycle . It is metabolized by the enzyme 5-oxo-L-prolinase to form L-glutamate, coupled with the hydrolysis of ATP to ADP and inorganic phosphate . This process is crucial for maintaining cellular redox balance and detoxification.
Comparison with Similar Compounds
- L-Pyroglutamic acid
- DL-Pyroglutamic acid
- 2-Pyrrolidone-5-carboxylic acid
- DL-5-Oxoproline
Uniqueness: 5-Oxo-1-L-prolyl-L-proline is unique due to its specific L-configuration and its role in the gamma-glutamyl cycle . Unlike other similar compounds, it has distinct biological functions and potential therapeutic applications .
Properties
CAS No. |
74976-69-5 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(2S)-5-oxo-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c13-8-4-3-7(10(15)16)12(8)9(14)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,15,16)/t6-,7-/m0/s1 |
InChI Key |
RSZZIJPHQIDLTR-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2[C@@H](CCC2=O)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2C(CCC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




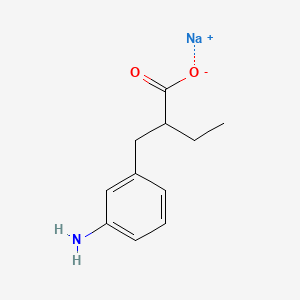
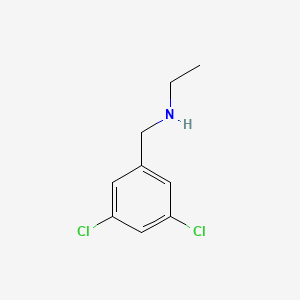

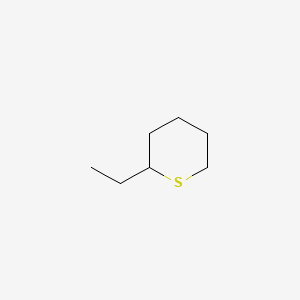
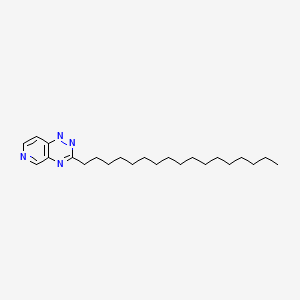
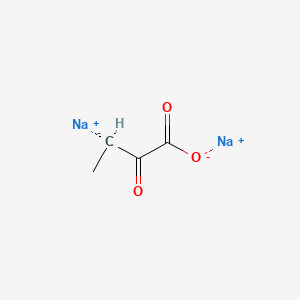

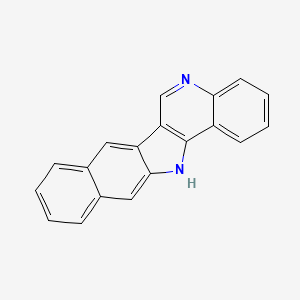
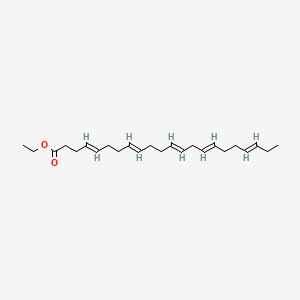
![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
